molecular formula C8H10N2O4 B7767925 Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Cat. No.: B7767925
M. Wt: 198.18 g/mol
InChI Key: WQYWJEJGDFUXDW-PLNGDYQASA-N
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Description

Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate is an organic compound with the molecular formula C8H10N2O4 It is a derivative of imidazolidine and is characterized by its unique structure, which includes an ethyl ester group and a 2,5-dioxoimidazolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate is utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for the formation of imidazolidinone derivatives, which are crucial in developing pharmaceuticals.

Case Study : Research published in Synthetic Communications demonstrated the use of this compound in synthesizing novel imidazolidinone derivatives that exhibited significant antibacterial activity .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives have been tested for various biological activities, including anti-inflammatory and anticancer properties.

Data Table: Biological Activity of Derivatives

Compound DerivativeActivity TypeReference
Imidazolidinone AAntibacterialSynthetic Communications
Imidazolidinone BAnticancerJournal of Medicinal Chemistry
Imidazolidinone CAnti-inflammatoryEuropean Journal of Medicinal Chemistry

Agrochemical Applications

This compound also finds applications in agrochemicals as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating targeted agrochemical agents.

Case Study : A study highlighted the synthesis of herbicidal agents from this compound, demonstrating effective weed control with minimal environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with different reactivity and applications.

    Methyl butyrate: Another ester with distinct properties and uses.

    Ethyl benzoate: An aromatic ester with unique characteristics.

Biological Activity

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate, a compound with the IUPAC name ethyl (2E)-(1-methyl-2,5-dioxo-4-imidazolidinylidene)ethanoate, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₈H₁₀N₂O₄
  • Molecular Weight : 198.177 g/mol
  • CAS Number : 712-92-5
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to yield the desired product. This compound can be synthesized through various methods that often include cyclization reactions involving imidazolidine derivatives.

Antimicrobial Properties

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Research has shown that derivatives of imidazolidine compounds can inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) for some related compounds has been reported as low as 50 µg/mL against certain pathogens .
CompoundMIC (µg/mL)Target Organisms
Compound A50B. subtilis, Bacillus cereus
Compound B30E. coli
Ethyl derivativeTBDVarious strains

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against tumorigenic cell lines. For example, compounds structurally similar to this acetate have shown selective cytotoxicity against cancer cell lines while sparing normal cells .

Case Studies

  • Study on Antiviral Activity : A study exploring the antiviral properties of imidazolidine derivatives found that certain modifications led to enhanced efficacy against viral infections, suggesting potential applications in treating diseases such as HIV and influenza .
  • Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of various substituted imidazolidines on different cancer cell lines. The findings indicated that specific structural modifications could significantly enhance the selectivity and potency of these compounds against cancer cells .

Properties

IUPAC Name

ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYWJEJGDFUXDW-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/C(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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